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molecular formula C12H15N3O3 B1497106 4-Hydroxy-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-yl 2,2-dimethylpropanoate

4-Hydroxy-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-yl 2,2-dimethylpropanoate

Cat. No. B1497106
M. Wt: 249.27 g/mol
InChI Key: FCJBZRJUGDJGRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07173031B2

Procedure details

A mixture of 2.9 kg 6-hydroxy-5-methyl-3H-pyrrolo[2,1-f][1,2,4]triazin-4-one, 4.6 kg of diisopropylethylamine and 17.0 kg of THF was cooled to 0–10° C., then treated with 2.6 kg pivaloyl chloride at a rate to maintain the temperature<20° C. The mixture was stirred until the reaction was complete by HPLC, then 17.8 kg of toluene was added, followed by 20.6 kg of 15% aqueous potassium dihydrogen phosphate solution. The phases were separated and the organic was washed with 10.2 kg water. The organic phase was filtered, then distilled under vacuum with a maximum temperature of 65° C. Additional toluene can be added and distillation continued until the concentration of THF was <8%, and the total reactor volume was reduced to 31 L. The resulting slurry was cooled to 20–25° C. and treated with 20.3 kg heptane over 1.5 h. The slurry was cooled to 0–5° C. and held for 1 h, then the solid was collected by filtration and dried to yield 4.0 kg of 2,2-dimethyl-propionic acid 5-methyl-4-oxo-3,4-dihydro-pyrrolo[2,1-f][1,2,4]triazin-6-yl ester with a purity of 95-99%.
Quantity
2.9 kg
Type
reactant
Reaction Step One
Quantity
4.6 kg
Type
reactant
Reaction Step One
Name
Quantity
17 kg
Type
solvent
Reaction Step One
Quantity
2.6 kg
Type
reactant
Reaction Step Two
Name
potassium dihydrogen phosphate
Quantity
20.6 kg
Type
reactant
Reaction Step Three
Quantity
17.8 kg
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[C:3]([CH3:12])=[C:4]2[N:9]([CH:10]=1)[N:8]=[CH:7][NH:6][C:5]2=[O:11].C(N(C(C)C)CC)(C)C.[C:22](Cl)(=[O:27])[C:23]([CH3:26])([CH3:25])[CH3:24].P([O-])(O)(O)=O.[K+]>C1(C)C=CC=CC=1.C1COCC1>[CH3:12][C:3]1[C:2]([O:1][C:22](=[O:27])[C:23]([CH3:26])([CH3:25])[CH3:24])=[CH:10][N:9]2[C:4]=1[C:5](=[O:11])[NH:6][CH:7]=[N:8]2 |f:3.4|

Inputs

Step One
Name
Quantity
2.9 kg
Type
reactant
Smiles
OC=1C(=C2C(NC=NN2C1)=O)C
Name
Quantity
4.6 kg
Type
reactant
Smiles
C(C)(C)N(CC)C(C)C
Name
Quantity
17 kg
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
2.6 kg
Type
reactant
Smiles
C(C(C)(C)C)(=O)Cl
Step Three
Name
potassium dihydrogen phosphate
Quantity
20.6 kg
Type
reactant
Smiles
P(=O)(O)(O)[O-].[K+]
Step Four
Name
Quantity
17.8 kg
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred until the reaction
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was cooled to 0–10° C.
CUSTOM
Type
CUSTOM
Details
The phases were separated
WASH
Type
WASH
Details
the organic was washed with 10.2 kg water
FILTRATION
Type
FILTRATION
Details
The organic phase was filtered
DISTILLATION
Type
DISTILLATION
Details
distilled under vacuum with a maximum temperature of 65° C
ADDITION
Type
ADDITION
Details
Additional toluene can be added
DISTILLATION
Type
DISTILLATION
Details
distillation
TEMPERATURE
Type
TEMPERATURE
Details
The resulting slurry was cooled to 20–25° C.
ADDITION
Type
ADDITION
Details
treated with 20.3 kg heptane over 1.5 h
Duration
1.5 h
TEMPERATURE
Type
TEMPERATURE
Details
The slurry was cooled to 0–5° C.
FILTRATION
Type
FILTRATION
Details
the solid was collected by filtration
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
1 h
Measurements
Type Value Analysis
AMOUNT: MASS 4 kg
YIELD: CALCULATEDPERCENTYIELD 91.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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